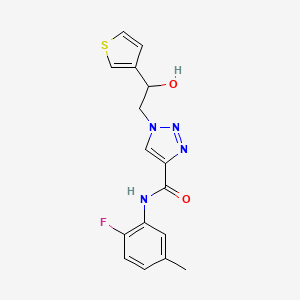
N-(2-fluoro-5-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O2S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-fluoro-5-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₄O₂S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034589-22-3 |
These properties suggest a complex structure that may influence its biological interactions and efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action often involves inhibition of specific enzymes crucial for cancer cell proliferation.
Case Study: Thymidylate Synthase Inhibition
A significant study evaluated various triazole compounds for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The results indicated that compounds similar to the target compound exhibited IC50 values ranging from 1.95 to 4.24 μM, demonstrating potent TS inhibition compared to standard drugs like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro tests showed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and microbial resistance. The structural features of the triazole ring are believed to facilitate strong interactions with active sites on these proteins, enhancing its biological efficacy .
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with other triazole derivatives was made:
| Compound | IC50 (μM) - TS Inhibition | MIC (μg/mL) - E. coli | MIC (μg/mL) - S. aureus |
|---|---|---|---|
| N-(2-fluoro-5-methylphenyl)... | 3.72 | 8 | 16 |
| Compound A | 5.00 | 12 | 20 |
| Compound B | 4.00 | 10 | 18 |
This table illustrates that the target compound shows competitive efficacy against both cancer and bacterial targets compared to other derivatives.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-2-3-12(17)13(6-10)18-16(23)14-7-21(20-19-14)8-15(22)11-4-5-24-9-11/h2-7,9,15,22H,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBXRISBCMGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














